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molecular formula C7H6O2 B1680747 Salicylaldehyde CAS No. 90-02-8

Salicylaldehyde

Cat. No. B1680747
M. Wt: 122.12 g/mol
InChI Key: SMQUZDBALVYZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04443370

Procedure details

The 1:1-chrome complex containing 43.4 parts of the dye formed from diazotised 4-nitro-2-aminophenol-6-sulfonic acid and 1-(4'-methylphenyl)-3-methyl-5-pyrazolone as well as 5.2 parts of chromium is introduced into 250 parts of water and 250 parts of triethanolamine, and 15.4 parts of 4-nitro-2-aminophenol and 22.6 parts of the monoazo dye formed from diazotised aniline and salicylaldehyde are added. The reaction mixture is held, with stirring, at pH 7.5-8 and at 80° C. until the formation of the 1:2-complex dye is complete. The reaction mixture is then neutralised with hydrochloric acid; it is subsequently filtered, and the dye is rinsed with 750 parts of 25% sodium chloride solution and dried. It dyes wool, polyamide and leather in an orange shade having good fastness properties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monoazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N([CH2:8][CH2:9][OH:10])(CCO)CCO.[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[C:16](N)[CH:15]=1)([O-])=O>O>[NH2:11][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH:17](=[O:20])[C:16]1[C:9](=[CH:8][CH:19]=[CH:14][CH:15]=1)[OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)(CCO)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)O)N
Name
monoazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=C1
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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